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Compound of Interest

Compound Name:
(1S,4R)-4-Aminocyclopent-2-

enecarboxylic acid

Cat. No.: B1142292 Get Quote

An In-depth Technical Guide to (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

Abstract
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a pivotal cyclic amino acid derivative that

has garnered significant attention within the scientific community. Its rigid conformational

structure and chiral centers make it a valuable building block in the asymmetric synthesis of

complex bioactive molecules and pharmaceuticals. This technical guide provides a

comprehensive overview of its molecular properties, applications in research and drug

development, detailed experimental protocols for its synthesis and analysis, and insights into

its mechanism of action. This document is intended for researchers, scientists, and

professionals in the field of drug development and organic chemistry.

Molecular Properties
The fundamental molecular characteristics of (1S,4R)-4-Aminocyclopent-2-enecarboxylic
acid and its common salt form are summarized below. The hydrochloride salt is often used to

improve the compound's stability and solubility.
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Property
(1S,4R)-4-Aminocyclopent-
2-enecarboxylic acid

(1S,4R)-4-Amino-2-
cyclopenten-1-carboxylic
Acid Hydrochloride

CAS Number 134234-04-1[1] 134234-04-1[2][3]

Molecular Formula C₆H₉NO₂[1] C₆H₁₀ClNO₂[2]

Molecular Weight 127.1 g/mol [1] 163.6 g/mol [2]

Physical Form White to Yellow Solid Not specified

Purity ≥95%[1] Not specified

Storage Room Temperature[1] Not specified

IUPAC Name
(1S,4R)-4-amino-2-

cyclopentene-1-carboxylic acid

(1S,cis)-4-Amino-2-

cyclopentene-1-carboxylic Acid

Hydrochloride[2]

InChI Key
VTCHZFWYUPZZKL-

UHNVWZDZSA-N
Not specified

Applications in Research and Drug Development
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid serves as a versatile intermediate in

various scientific domains:

Pharmaceutical Synthesis: It is a crucial building block in the synthesis of novel

pharmaceuticals, particularly for neurological disorders.[4] Its stereochemistry is vital for its

biological activity and specific binding interactions with target proteins.[5]

Biochemical Research: This compound is utilized in studies concerning amino acid

metabolism and enzyme activity, aiding in the understanding of metabolic pathways.[4] It

acts as a γ-aminobutyric acid (GABA) mimetic and has been shown to affect dopaminergic

activity.[3]

Enzyme Inhibition: It is a reversible inhibitor of GABA transaminase (GABA-T).[6] This

activity is significant for developing treatments for conditions where modulating GABA levels
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is beneficial. Studies have shown its potential in blocking cue-induced relapse to cocaine

and nicotine.[6]

Organic Synthesis: Its cycloalkene and amino functionalities allow for diverse chemical

reactions, making it a valuable scaffold for creating complex, biologically active compounds.

[5]

Experimental Protocols
Synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-
carboxylic Acid Hydrochloride
This protocol outlines a method for the synthesis of the hydrochloride salt of the target

compound.[3]

Materials:

(1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate

Methanol

Triethylamine

Water

Lithium hydroxide

Acetic acid

Tetrahydrofuran

Procedure:

Dissolve 10g of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in

50mL of methanol.

Neutralize the solution to a pH of 6-7 by adding triethylamine.

Add 10mL of water and cool the mixture to -20°C.
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Add 5mL of a lithium hydroxide aqueous solution (containing 0.16g of lithium hydroxide)

dropwise.

Immediately after the reaction, neutralize with acetic acid to a pH of 3-4.

Remove the organic solvent by rotary evaporation.

Dilute the residue with tetrahydrofuran and filter off the salt.

Evaporate the solvent from the filtrate to yield 3.6g (83.7% yield) of (1S,4R)-4-Amino-2-

cyclopenten-1-carboxylic Acid Hydrochloride.
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Synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride

Ester Hydrolysis

Workup and Isolation

Dissolve (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic
 acid methyl ester tartrate in Methanol

Neutralize with Triethylamine (pH 6-7)

Add Water and Cool to -20°C

Add LiOH solution dropwise

Neutralize with Acetic Acid (pH 3-4)

Remove organic solvent (Rotovap)

Reaction Mixture

Dilute with THF and filter

Evaporate filtrate

Obtain (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic
 Acid Hydrochloride
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Caption: Workflow for the synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid

Hydrochloride.

Chiral HPLC Analysis of a Related Compound
While a specific protocol for the title compound is not detailed, a validated method for the chiral

separation of the closely related (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl and its

desired (1S,4R) isomer provides a strong starting point for analytical method development.[7]

This method is crucial for quality control in asymmetric synthesis.

Instrumentation & Conditions:

Column: Daicel Crownpack CR(+) (15cm x 4.0mm, 5µ)

Mobile Phase: 50mM Sodium Perchlorate, pH adjusted to 2.0 with perchloric acid

Detection: UV (wavelength not specified, typically low UV for non-chromophoric amines)

Resolution: > 2.0 between enantiomers

Procedure:

Standard Preparation: Prepare a stock solution of the racemic mixture (e.g., 2.5 mg/mL) and

a spiked solution of the desired isomer with known amounts of the undesired isomer in the

mobile phase.

Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of

approximately 5 mg/mL.

Analysis: Inject the samples onto the HPLC system.

Quantification: The limit of detection (LOD) and limit of quantitation (LOQ) for the undesired

isomer were found to be 0.6 µg/mL and 2.0 µg/mL, respectively, for a 2.5 µL injection

volume.
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Inhibition
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(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a reversible inhibitor of GABA

transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory

neurotransmitter GABA. By inhibiting GABA-T, the compound increases the concentration of

GABA in the synaptic cleft, leading to enhanced GABAergic neurotransmission. This

mechanism is of therapeutic interest for various neurological and psychiatric disorders.

Mechanism of GABA-T Inhibition

Normal GABA Metabolism

Inhibition Pathway
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Glutamic Acid
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Caption: Inhibition of GABA Transaminase by (1S,4R)-4-Aminocyclopent-2-enecarboxylic
acid.

Conclusion
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a molecule of significant interest due to

its defined stereochemistry and versatile chemical nature. It is a key intermediate in the

synthesis of pharmaceuticals and a valuable tool in biochemical research, particularly for its

role as a GABA transaminase inhibitor. The synthetic and analytical protocols discussed

provide a foundation for researchers working with this compound. Further investigation into its

biological activities and applications is likely to yield new therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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